3,3,3-Trifluoropropionitrile

Catalog No.
S1901422
CAS No.
20530-38-5
M.F
C3H2F3N
M. Wt
109.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,3-Trifluoropropionitrile

CAS Number

20530-38-5

Product Name

3,3,3-Trifluoropropionitrile

IUPAC Name

3,3,3-trifluoropropanenitrile

Molecular Formula

C3H2F3N

Molecular Weight

109.05 g/mol

InChI

InChI=1S/C3H2F3N/c4-3(5,6)1-2-7/h1H2

InChI Key

WDGHUZCUXKJUJQ-UHFFFAOYSA-N

SMILES

C(C#N)C(F)(F)F

Canonical SMILES

C(C#N)C(F)(F)F
  • Potential as a Building Block in Organic Synthesis

  • Precursor for More Complex Molecules

    The commercial availability of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile suggests that 3,3,3-Trifluoropropionitrile could be a precursor for the synthesis of more complex molecules. This derivative possesses additional functional groups that might be useful for specific applications in medicinal chemistry or materials science VWR International: .

3,3,3-Trifluoropropionitrile is a chemical compound characterized by its molecular formula C3H2F3NC_3H_2F_3N and a molecular weight of approximately 109.05 g/mol. This compound features a linear carbon chain with a trifluoromethyl group (CF3-CF_3) and a cyano group (CN-C≡N), which significantly influence its chemical properties and reactivity. The trifluoromethyl group is known for its strong electron-withdrawing effects, enhancing the electrophilicity of adjacent carbon atoms, while the cyano group introduces additional functional versatility, allowing participation in various organic reactions .

Currently, there is no documented information regarding a specific mechanism of action for 3,3,3-Trifluoropropionitrile.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation.
  • Store the compound in a cool, dry place away from incompatible materials.
  • Refer to general safety protocols for handling unknown organic compounds.
Due to its functional groups:

  • Nucleophilic Substitution: The electron-deficient carbon adjacent to the trifluoromethyl group can be targeted by nucleophiles, leading to the displacement of fluorine atoms. For example:
    CF3CH2CN+NuCF3CH2CNu+F\text{CF}_3\text{CH}_2\text{CN}+\text{Nu}^-\rightarrow \text{CF}_3\text{CH}_2\text{CNu}+\text{F}^-
  • Hydrolysis: Under acidic or basic conditions, the cyano group can hydrolyze to form carboxylic acid derivatives. This reaction is significant for transforming the compound into more functionalized products .
  • Cycloaddition Reactions: The cyano functionality allows participation in cycloaddition reactions, making it a useful building block in organic synthesis.

  • Starting from Trifluoroacetic Acid: By introducing cyanide through nucleophilic substitution.
  • Using Fluorinated Precursors: Such as trifluoroacetaldehyde followed by nitrilation to introduce the cyano group.

These methods leverage the reactivity of fluorinated compounds to build up the desired structure .

3,3,3-Trifluoropropionitrile has potential applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex molecules due to its reactive functional groups.
  • Materials Science: Its unique properties may be explored for developing new materials with specific functionalities.
  • Medicinal Chemistry: Given its structural characteristics, it could be investigated for potential pharmaceutical applications .

Several compounds share structural features with 3,3,3-Trifluoropropionitrile. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrileC10H8F3NContains an additional methoxy and phenyl groupEnhanced solubility and potential for biological activity
1-Cyano-1-phenyl-2-trifluoroacetoneC10H8F3NCombines cyano and trifluoroacetone functionalitiesUseful in organic synthesis with different reactivity
2-Bromo-2-cyanohexafluoropropaneC4BrF6NContains bromine and multiple fluorine atomsHigh reactivity due to bromine presence
1,1,1-Trifluoro-2-butanoneC4H5F3OKetone structure with trifluoromethyl groupUsed in various organic synthesis applications

These compounds exhibit varying degrees of reactivity and potential applications based on their unique functional groups and structural characteristics .

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (25%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (25%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (75%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (75%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Wikipedia

3,3,3-Trifluoropropanenitrile

Dates

Modify: 2023-08-16

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